molecular formula C14H6NNaO7S B12814530 Sodium 5-nitro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate CAS No. 60274-89-7

Sodium 5-nitro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate

Cat. No.: B12814530
CAS No.: 60274-89-7
M. Wt: 355.26 g/mol
InChI Key: GEZXJANJXJZRGZ-UHFFFAOYSA-M
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Description

Sodium 5-nitro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate (CAS number: 82-50-8) is a chemical compound with the following molecular formula:

C14H6NNaO7S\text{C}_{14}\text{H}_6\text{N}\text{NaO}_7\text{S}C14​H6​NNaO7​S

. It appears as a deep red crystalline solid. Let’s explore its properties and applications.

Preparation Methods

The synthetic routes for this compound involve the sulfonation of anthraquinone derivatives. Here are some common methods:

  • Sulfonation of Anthraquinone: : Anthraquinone is treated with sulfuric acid or oleum to introduce the sulfonic acid group at the desired position. The resulting compound is then neutralized with sodium hydroxide to form the sodium salt.

  • Industrial Production: : Sodium 5-nitro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate is produced on an industrial scale using optimized conditions to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various reactions:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction leads to the corresponding dihydroanthracene derivatives.

    Substitution: Substitution reactions occur at the sulfonate group.

    Common Reagents: Sulfuric acid, sodium hydroxide, and reducing agents.

    Major Products: The products depend on the specific reaction conditions but often involve modified anthraquinone structures.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other anthraquinone-based dyes and pigments.

    Biology: Investigated for potential biological activities, such as antimicrobial or antitumor effects.

    Medicine: Research into its pharmacological properties and potential therapeutic applications.

    Industry: Used in the dye industry for coloration and as a chemical intermediate.

Mechanism of Action

The exact mechanism of action is context-dependent. its sulfonate group allows it to interact with biological molecules, affecting cellular processes. Further studies are needed to elucidate specific targets and pathways.

Properties

CAS No.

60274-89-7

Molecular Formula

C14H6NNaO7S

Molecular Weight

355.26 g/mol

IUPAC Name

sodium;5-nitro-9,10-dioxoanthracene-1-sulfonate

InChI

InChI=1S/C14H7NO7S.Na/c16-13-8-4-2-6-10(23(20,21)22)12(8)14(17)7-3-1-5-9(11(7)13)15(18)19;/h1-6H,(H,20,21,22);/q;+1/p-1

InChI Key

GEZXJANJXJZRGZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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